3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic system belonging to the pyrazoloquinoline family. Its structure comprises:
- A pyrazolo[4,3-c]quinoline core, which integrates pyrazole and quinoline rings.
- Substituents at key positions:
- Position 1: A p-tolyl (4-methylphenyl) group.
- Position 3: A 3,4-dimethoxyphenyl moiety.
- Position 8: A methyl group.
This compound is of interest due to the structural versatility of pyrazoloquinolines, which are explored for applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-16-5-9-19(10-6-16)29-26-20-13-17(2)7-11-22(20)27-15-21(26)25(28-29)18-8-12-23(30-3)24(14-18)31-4/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZJPKYRZXXRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division . The compound’s ability to bind to these enzymes and block their activity can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-c]quinoline Derivatives
Anti-Inflammatory Agents
Compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) exhibit potent anti-inflammatory activity by inhibiting LPS-stimulated NO production (IC₅₀ in submicromolar range). The amino and hydroxy groups in these derivatives enhance hydrogen-bonding interactions with biological targets, unlike the methoxy groups in the target compound, which may prioritize lipophilicity over polar interactions .
Halogenated Analogs
A structurally close analog, 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (), replaces the methyl group at position 8 with fluorine. Fluorine’s electronegativity may alter electronic properties (e.g., dipole moments) and bioavailability compared to the methyl group, which contributes steric bulk .
Pyrazolo[3,4-b]quinoline Derivatives
OLED Materials
This makes it suitable for OLED applications, whereas the target compound’s methoxy groups lack such electron-withdrawing effects, limiting its utility in optoelectronics .
Kinase Inhibitors
Derivatives like 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110) target Kit kinase. The pyrazolo[3,4-b]pyridine core differs in ring fusion compared to the target compound’s [4,3-c] system, altering binding site compatibility .
Data Table: Structural and Functional Comparison
Key Findings and Implications
Substituent Effects: Methoxy Groups: Enhance lipophilicity and stability but limit hydrogen-bonding capacity compared to amino/hydroxy groups in anti-inflammatory derivatives . Halogen vs. Alkyl: Fluorine at position 8 () improves electronic properties, while methyl increases steric hindrance .
Core Structure Differences: Pyrazolo[4,3-c]quinolines (target compound) vs. [3,4-b] isomers: The fusion position affects ring planarity and binding interactions, making [4,3-c] derivatives more suited for pharmaceutical applications .
Synthetic Challenges: Functionalization at position 3 (e.g., amino vs. methoxy) requires tailored reagents, as seen in the synthesis of compound 11 via hydrazine fusion .
Biological Activity
3-(3,4-Dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, characterized by its unique fused ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a quinoline moiety and is substituted with methoxy and methyl groups. Its IUPAC name is 3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline. The structural formula can be represented as follows:
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Enzyme Activity : The compound demonstrates the ability to inhibit topoisomerase IIa, an enzyme critical for DNA replication in cancer cells. In vitro studies have reported IC50 values in the range of 7.01 to 14.31 µM against different cancer cell lines such as HeLa and MCF-7 .
- Induction of Apoptosis : Mechanistic studies suggest that this compound triggers apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored extensively:
- Nitric Oxide Production Inhibition : It has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound showed a significant reduction in NO levels comparable to established anti-inflammatory agents .
- Inhibition of iNOS and COX-2 Expression : The anti-inflammatory effects are associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in inflammatory responses. Quantitative structure–activity relationship (QSAR) analysis further supports these findings by identifying key structural features that enhance inhibitory activity .
Data Tables
| Activity Type | Assay Method | IC50 Value (µM) | Cell Lines/Models |
|---|---|---|---|
| Anticancer | Topoisomerase IIa inhibition | 7.01 - 14.31 | HeLa, MCF-7 |
| Anti-inflammatory | NO production inhibition | 0.39 | RAW 264.7 cells |
| iNOS and COX-2 expression inhibition | Not specified | LPS-induced RAW 264.7 cells |
Case Studies
- Anticancer Study : A study conducted on various pyrazoloquinoline derivatives highlighted that modifications on the phenyl rings significantly affected their anticancer potency. The specific substitution patterns were found to enhance binding affinity to target proteins involved in cancer progression .
- Anti-inflammatory Evaluation : Another research project focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinolines demonstrated that certain derivatives exhibited potent inhibition of NO production with minimal cytotoxicity at therapeutic concentrations. This study emphasized the importance of structural optimization for enhancing biological activity while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
